Cas no 1806740-61-3 (4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine)

4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, including difluoromethyl, hydroxy, nitro, and trifluoromethoxy functional groups. This compound exhibits high reactivity due to the presence of electron-withdrawing groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features enhance stability and bioavailability, while the nitro and hydroxy groups provide sites for further functionalization. The trifluoromethoxy moiety contributes to lipophilicity, improving membrane permeability. This compound is particularly useful in the development of bioactive molecules, where its fluorine-rich structure can influence binding affinity and metabolic resistance. Suitable for controlled reactions under optimized conditions.
4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine structure
1806740-61-3 structure
Product Name:4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine
CAS No:1806740-61-3
MF:C7H3F5N2O4
MW:274.101739168167
CID:4830148
Update Time:2025-06-11

4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H3F5N2O4/c8-5(9)2-1-3(15)13-6(4(2)14(16)17)18-7(10,11)12/h1,5H,(H,13,15)
    • InChI Key: KGCBITDVKJZIGT-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(NC(=C1[N+](=O)[O-])OC(F)(F)F)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 448
  • XLogP3: 1.3
  • Topological Polar Surface Area: 84.2

4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097947-1g
4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine
1806740-61-3 97%
1g
$1,460.20 2022-03-31

Additional information on 4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine

4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine: A Comprehensive Overview

4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine, with the CAS number 1806740-61-3, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including a difluoromethyl group, a hydroxyl group, a nitro group, and a trifluoromethoxy group. These substituents confer the molecule with distinctive chemical and biological properties, making it a valuable compound for various applications.

The pyridine ring system serves as the core framework of this compound, with each substituent positioned strategically at specific positions on the ring. The difluoromethyl group at position 4 introduces electron-donating effects, while the nitro group at position 3 imparts strong electron-withdrawing characteristics. The hydroxyl group at position 6 adds hydrophilic properties, and the trifluoromethoxy group at position 2 contributes both electron-withdrawing effects and enhances the molecule's stability due to the presence of highly electronegative fluorine atoms. This combination of functional groups results in a compound with versatile reactivity and potential for further chemical modifications.

Recent studies have highlighted the importance of this compound in drug discovery and development. Researchers have explored its potential as a lead compound for designing novel pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for anticancer drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in agrochemicals. The presence of multiple halogenated groups enhances its stability against environmental degradation, making it suitable for use as a pesticide or herbicide. A recent research article in the Pest Management Science journal reported that this compound shows potent activity against several agricultural pests without causing significant harm to non-target organisms, thus offering an eco-friendly alternative to conventional pesticides.

The synthesis of 4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Key steps include nucleophilic substitution reactions, nitration processes, and fluorination techniques. Researchers have optimized these steps to minimize side reactions and improve overall efficiency, as detailed in a recent publication in the Tetrahedron Letters.

Beyond its direct applications, this compound serves as an excellent model system for studying fundamental chemical principles such as aromaticity, electronic effects, and stereochemistry. Its unique structure allows chemists to probe how different substituents influence the reactivity and stability of aromatic systems. For example, studies published in the Chemical Reviews have utilized this compound to explore the relationship between substituent effects and aromatic stabilization energy.

In conclusion, CAS No 1806740-61-3, or 4-(Difluoromethyl)-6-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine, stands out as a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its complex structure endows it with unique chemical properties that make it invaluable for both academic research and industrial applications. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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